1,5-Diisothiocyanatonaphthalene

Description

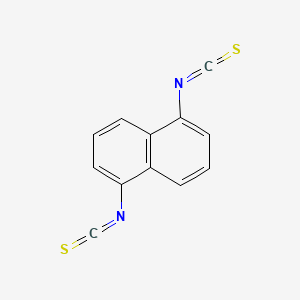

Structure

2D Structure

3D Structure

Properties

CAS No. |

73825-57-7 |

|---|---|

Molecular Formula |

C12H6N2S2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

1,5-diisothiocyanatonaphthalene |

InChI |

InChI=1S/C12H6N2S2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H |

InChI Key |

GDZKOGLUMKYXSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2N=C=S)C(=C1)N=C=S |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1,5 Diisothiocyanatonaphthalene

Vibrational Spectroscopy Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to distinct functional groups and structural features.

For 1,5-Diisothiocyanatonaphthalene, the most prominent and diagnostic feature is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate (–N=C=S) functional group. This band is typically observed in the 2050–2100 cm⁻¹ region, a relatively uncongested part of the IR spectrum, making it a clear indicator of the presence of the -NCS group. researchgate.net

Other key vibrational modes include:

Aromatic C-H Stretching: These vibrations from the naphthalene (B1677914) ring protons typically appear at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of medium-to-strong absorptions in the 1600–1400 cm⁻¹ region. vscht.cz

C=S Stretching: The carbon-sulfur double bond stretch of the isothiocyanate group is expected in the 1250–1150 cm⁻¹ range, though it is often weaker and less reliable for identification than the N=C stretch. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds produce strong bands in the "fingerprint region" below 1000 cm⁻¹, which are characteristic of the substitution pattern on the naphthalene ring.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric -N=C=S Stretch | 2050 - 2100 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Symmetric C=S Stretch | 1150 - 1250 | Weak to Medium |

| Aromatic C-H Bend | 650 - 900 | Strong |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While IR activity depends on a change in the molecule's dipole moment during a vibration, Raman activity depends on a change in its polarizability.

In this compound, the symmetric vibrations of the molecule are particularly strong in the Raman spectrum. Key expected signals include:

Symmetric -N=C=S Stretch: While the asymmetric stretch is dominant in the IR spectrum, a corresponding symmetric stretch can appear in the Raman spectrum, typically at a lower frequency.

Naphthalene Ring Vibrations: The symmetric "breathing" modes of the fused aromatic rings are often strong and sharp in the Raman spectrum, providing clear structural information. A study on the similarly structured 1,5-dinitronaphthalene (B40199) showed characteristic FT-Raman bands related to the naphthalene ring system. researchgate.net

C=S Stretch: The C=S bond, being highly polarizable, is expected to produce a more intense signal in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Symmetric -N=C=S Stretch | ~1300 - 1400 | Medium to Strong |

| Aromatic Ring Breathing | ~1380 | Strong, Sharp |

| Aromatic C=C Stretch | ~1580 | Strong |

| Aromatic C-H Stretch | ~3060 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the precise carbon and hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Due to the C₂ symmetry of this compound, the six protons on the naphthalene ring are chemically equivalent in pairs, leading to an expectation of three distinct signals in the ¹H NMR spectrum, each integrating to two protons. The electron-withdrawing nature of the isothiocyanate groups deshields the ring protons, shifting their signals downfield into the aromatic region (typically 7.0-8.5 ppm).

The expected splitting pattern is as follows:

H2 & H6: These protons are adjacent to the isothiocyanate-substituted carbons. They are coupled only to H3/H7, respectively, and should appear as a doublet.

H3 & H7: These protons are coupled to both their neighboring protons (H2/H6 and H4/H8). They are expected to appear as a triplet or, more accurately, a doublet of doublets.

H4 & H8: These protons are in the center of the ring system, coupled to H3/H7, and should appear as a doublet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.5 - 7.7 | Doublet (d) | ~8.5 | 2H |

| H-3, H-7 | 7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | ~7.5, 8.5 | 2H |

| H-4, H-8 | 7.4 - 7.6 | Doublet (d) | ~7.5 | 2H |

Note: Predicted values are based on standard aromatic chemical shifts and substituent effects.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct signals are expected for the twelve carbon atoms.

A key feature in the ¹³C NMR of isothiocyanates is the signal for the carbon atom of the -N=C=S group. This carbon experiences rapid quadrupolar relaxation due to the adjacent ¹⁴N nucleus and significant chemical shift anisotropy. This often results in a very broad and weak signal, sometimes described as "nearly silent," which can be difficult to observe under standard acquisition conditions. glaserchemgroup.com Its chemical shift is generally found in the range of 125-140 ppm. glaserchemgroup.com

The five signals for the naphthalene carbon framework are expected in the aromatic region (120-150 ppm).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Signal Intensity |

| C-1, C-5 (bearing -NCS) | 135 - 145 | Weak (Quaternary) |

| C-2, C-6 | 125 - 130 | Strong |

| C-3, C-7 | 128 - 132 | Strong |

| C-4, C-8 | 124 - 128 | Strong |

| C-9, C-10 (bridgehead) | 130 - 135 | Weak (Quaternary) |

| -N=C=S | 125 - 140 | Very Weak / Broad |

Note: Predicted values are based on typical aromatic and isothiocyanate chemical shifts. compoundchem.com

Mass Spectrometry: Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula C₁₂H₆N₂S₂ gives a molecular weight of approximately 242.3 g/mol . Therefore, the molecular ion peak [M]⁺• is expected at m/z ≈ 242.

The fragmentation pattern provides additional structural information. When the molecular ion breaks apart, it forms characteristic fragment ions. For this compound, likely fragmentation pathways include:

Loss of a sulfur atom to give an ion at [M-S]⁺• (m/z ≈ 210).

Loss of a thiocyanate (B1210189) radical (•SCN) to give an ion at [M-SCN]⁺ (m/z ≈ 184).

Cleavage of the C-N bond to lose the entire isothiocyanate group and form a naphthyl cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Description |

| 242 | [C₁₂H₆N₂S₂]⁺• | Molecular Ion (M⁺•) |

| 210 | [C₁₂H₆N₂S]⁺• | Loss of one Sulfur atom |

| 184 | [C₁₁H₆NS]⁺ | Loss of one •NCS group |

| 152 | [C₁₂H₆]⁺• | Loss of two SCN groups |

| 126 | [C₁₀H₆]⁺• | Naphthyl cation |

Spectroscopic and Structural Analysis of this compound: Data Currently Unavailable

A comprehensive search of scientific literature and structural databases has been conducted to gather information for a detailed article on the spectroscopic and structural characterization of the chemical compound this compound. The intended focus of the article was to be on its solid-state structural determination via X-ray diffraction analysis and its gas-phase conformational analysis through rotational and microwave spectroscopy, as per the specified outline.

Despite extensive searches of prominent chemical databases such as PubChem and inquiries into resources like the Cambridge Structural Database (CSD), which serves as a global repository for small-molecule crystal structures, no specific experimental data for this compound could be located. The search for published research on its rotational and microwave spectroscopic analysis was similarly unsuccessful.

This indicates that detailed research findings, including crystallographic data and gas-phase spectroscopic parameters for this compound, are not available in the public domain at this time. Consequently, the creation of an article with the requested scientifically accurate content, detailed findings, and data tables for the specified analytical techniques is not possible.

Further research and experimental studies would be required to produce the data necessary to fulfill the requested article's scope.

Chemical Reactivity and Derivatization Studies of 1,5 Diisothiocyanatonaphthalene

Nucleophilic Addition Reactions

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the derivatization of 1,5-diisothiocyanatonaphthalene.

Formation of Thiourea (B124793) and Thiocarbamate Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of bis-thiourea derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate group. The bifunctional nature of this compound allows for reaction at both isothiocyanate groups, making it a useful cross-linking agent or a monomer for the synthesis of polythioureas. bohrium.comnih.gov

Similarly, in the presence of a catalyst or under thermal conditions, alcohols can react with the isothiocyanate groups to yield bis-thiocarbamate derivatives. The oxygen nucleophile of the alcohol attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiocarbamate linkage.

The following table outlines the reactants and corresponding products in these nucleophilic addition reactions.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH₂) | N,N'-disubstituted bis-thiourea |

| This compound | Secondary Amine (R₂NH) | N,N,N',N'-tetrasubstituted bis-thiourea |

| This compound | Alcohol (R-OH) | O-alkyl/aryl bis-thiocarbamate |

Synthesis of Sulfur and Nitrogen-Containing Heterocycles (e.g., Quinazolinthiones)

The isothiocyanate moieties of this compound serve as valuable synthons for the construction of various sulfur and nitrogen-containing heterocyclic systems. While the direct synthesis of quinazolinethiones from this specific precursor is not extensively documented, the general reactivity of isothiocyanates in cyclization reactions is well-established. For instance, intramolecular cyclization can be induced in appropriately substituted thiourea derivatives formed from diisothiocyanates, leading to the formation of fused heterocyclic rings.

Furthermore, isothiocyanates are known to react with a variety of bifunctional nucleophiles to yield heterocycles. For example, reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of oxazine (B8389632) or thiazine (B8601807) derivatives after an initial addition reaction followed by an intramolecular cyclization. The synthesis of tetrasubstituted dihydrothiophenes has been achieved through the reaction of β-ketothioamides, which can be derived from isothiocyanates, with β-nitrostyrenes, showcasing a pathway to sulfur-containing heterocycles. researchgate.net The synthesis of various nitrogen-containing heterocycles often proceeds through catalytic dehydrative cyclization or cycloaddition reactions, where the isothiocyanate can be a key building block. mdpi.comnih.gov

Polymerization Chemistry and Material Applications

The presence of two reactive isothiocyanate groups makes this compound a candidate for the synthesis of novel polymers through various polymerization techniques.

Exploration of Homopolymerization Routes for Isothiocyanate-Functionalized Monomers

This compound can undergo polyaddition reactions with difunctional nucleophiles, such as diamines, to produce polythioureas. bohrium.comnih.govmdpi.com This step-growth polymerization process involves the repeated nucleophilic addition of the amine groups to the isothiocyanate groups, resulting in a linear polymer chain with repeating thiourea linkages. The properties of the resulting polythiourea, such as its thermal stability and solubility, can be tailored by the choice of the diamine comonomer.

A representative polyaddition reaction is shown below:

| Reactant 1 | Reactant 2 | Polymer Product |

| This compound | Diamine (H₂N-R-NH₂) | Polythiourea |

Copolymerization Studies with Diverse Comonomers

The potential for copolymerizing this compound with other monomers to create materials with tailored properties is an area of interest. For instance, it could theoretically be copolymerized with vinyl monomers via radical polymerization, although the reactivity of the isothiocyanate group under these conditions would need to be carefully considered. It is more likely that it would be incorporated into copolymers through polyaddition reactions where it acts as a cross-linking agent or a comonomer with other difunctional monomers like diols or diisocyanates. The direct radical copolymerization of thioamides with vinyl monomers has been demonstrated, suggesting that with the right initiator and conditions, similar reactions with diisothiocyanates might be feasible.

Post-Polymerization Modification Strategies Utilizing Isothiocyanate Reactivity

Polymers containing pendant isothiocyanate groups, or those synthesized with this compound as a comonomer, can be subjected to post-polymerization modification. The reactive isothiocyanate handles can be used to graft other molecules onto the polymer backbone, thereby altering the polymer's properties. For example, the reaction with amines, alcohols, or thiols can be used to introduce new functional groups, change the polarity, or attach bioactive molecules. This approach is analogous to the use of p-phenylene diisothiocyanate as a cross-linking agent for immobilizing antibodies onto surfaces, where the isothiocyanate groups react with amine residues of the protein. nih.gov

| Polymer with Isothiocyanate Groups | Modifying Agent (Nucleophile) | Modified Polymer |

| -[-Polymer-NCS-]- | Amine (R-NH₂) | -[-Polymer-NH-C(S)-NHR-]- |

| -[-Polymer-NCS-]- | Alcohol (R-OH) | -[-Polymer-NH-C(S)-OR-]- |

| -[-Polymer-NCS-]- | Thiol (R-SH) | -[-Polymer-NH-C(S)-SR-]- |

Cross-Coupling Reactions and Further Functionalization

While classical palladium-catalyzed cross-coupling reactions directly involving the isothiocyanate groups of this compound are not extensively documented, the compound serves as a versatile precursor for a variety of derivatization and functionalization reactions. The high reactivity of the isothiocyanate moieties allows for the introduction of diverse functionalities, primarily through the formation of thiourea and bithiourea derivatives. These reactions represent a significant avenue for the structural modification and elaboration of the 1,5-disubstituted naphthalene (B1677914) scaffold.

The primary mode of functionalization involves the nucleophilic addition of primary and secondary amines, as well as hydrazines, to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically straightforward and proceeds under mild conditions to afford the corresponding thiourea or thiosemicarbazide (B42300) derivatives in good yields. The symmetrical nature of this compound allows for the synthesis of symmetrical bithiourea derivatives by reacting it with two equivalents of an appropriate amine or hydrazine (B178648).

A general approach to the synthesis of these derivatives involves refluxing a solution of this compound with the desired amine in a suitable solvent, such as ethanol (B145695) or dichloromethane. uobabylon.edu.iqanalis.com.my The resulting thiourea derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. uobabylon.edu.iq This method has been successfully employed to synthesize a range of N,N'-disubstituted and N,N,N',N'-tetrasubstituted bithiourea derivatives.

The reaction with hydrazines follows a similar pathway, leading to the formation of bis-thiosemicarbazide derivatives. These compounds can undergo further cyclization reactions to generate various heterocyclic systems, expanding the chemical space accessible from this compound. nih.govresearchgate.net The specific outcome of the reaction, including the potential for subsequent cyclization, can be influenced by the reaction conditions and the nature of the hydrazine used. nih.govresearchgate.net

The functionalization of this compound is not limited to simple amines and hydrazines. Reactions with more complex nucleophiles, such as those containing other functional groups or chiral centers, allow for the introduction of specific properties and the creation of ligands for metal complexes or molecules with potential biological activity. researchgate.netnih.gov The synthesis of bis-thiourea derivatives from diamines is also a common strategy to create larger, more complex molecular architectures. researchgate.net

The table below summarizes representative examples of derivatization reactions of this compound.

| Reactant | Reagent | Product | Reaction Conditions | Yield (%) |

| This compound | Aniline | 1,1'-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) | Ethanol, Reflux | Not Specified |

| This compound | 1,2-Phenylenediamine | 1-(2-Aminophenyl)-3-(5-isothiocyanatonaphthalen-1-yl)thiourea | Dichloromethane, Reflux | Not Specified |

| This compound | Hydrazine Hydrate | N,N''-(Naphthalene-1,5-diyl)bis(hydrazinecarbothioamide) | Not Specified | Not Specified |

Computational Chemistry and Theoretical Investigations of 1,5 Diisothiocyanatonaphthalene

Quantum Chemical Calculations of Electronic Structure and Bonding

Research has employed high-level quantum chemical calculations to support experimental findings on the photophysical properties of 1,5-diisothiocyanatonaphthalene. nih.gov The ground and excited state electronic properties have been studied by recording UV-vis, excitation, and emission spectra in various solvents. nih.gov These experimental observations are often rationalized and explained through computational modeling.

The electronic properties of naphthalene (B1677914) derivatives are a subject of significant interest, with theoretical studies often employing methods like Density Functional Theory (DFT) to investigate their frontier molecular orbitals (HOMO and LUMO). nih.govscilit.comnih.gov The energies and distributions of these orbitals are key indicators of a molecule's electronic behavior and its potential for use in electronic materials. For instance, in related naphthalene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the properties of frontier molecular orbitals. scilit.com

The bonding in isothiocyanate compounds, in general, has been a subject of computational study, with analyses focusing on the influence of different substituents on the geometry and electronic environment around the nitrogen atom. unt.edu

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound, supported by calculations of its potential energy surface (PES), is essential for understanding its three-dimensional structure and flexibility. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry.

For this compound, computational studies have explored its conformational space. A study involving the photophysical characterization of this compound was backed by quantum chemical calculations, which inherently involve an understanding of the molecule's stable conformations. nih.gov

The automated construction of multidimensional potential energy surfaces is a computationally intensive but powerful tool for studying molecular systems. researchgate.net Such methods allow for the systematic exploration of a molecule's conformational landscape, identifying stable isomers (equilibrium structures), transition states between them, and dissociation channels. While a detailed, full-dimensional PES calculation for this compound is not extensively reported in the literature, the principles of such analyses are well-established. researchgate.net These calculations typically involve geometry optimization to find the equilibrium structure and subsequent mapping of the energy landscape. researchgate.net

| Compound | Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|---|---|

| Allyl Isothiocyanate | MP2 | 6-311+G(d,p) | Gauche | 0.00 | C-C-N-C: ~60 |

| Allyl Isothiocyanate | MP2 | 6-311+G(d,p) | Cis | 0.85 | C-C-N-C: 0 |

| Benzyl Isocyanate | B3LYP | 6-31G(d) | Global Minimum | 0.00 | C-C-N-C: ~90 |

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, one area of interest is its hydrolysis, as it has been observed to undergo this reaction in certain solvents. nih.gov

Computational studies can map out the reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how the reaction proceeds. For instance, the hydrolysis of related amide compounds has been studied using Density Functional Theory (DFT) and ab initio methods to explore different reaction pathways, including direct and water-assisted mechanisms. These studies calculate the energy barriers for each step, allowing for the determination of the most favorable reaction pathway.

While specific theoretical studies on the hydrolysis mechanism of this compound are not widely available, the established computational methodologies for studying such reactions in other organic molecules provide a clear framework for how such an investigation would be conducted. This would involve identifying the reactants, products, and any intermediates, and then using quantum chemical methods to calculate the potential energy surface connecting them.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting the spectroscopic parameters of molecules like this compound. These calculations can provide valuable insights into experimental spectra, aiding in their assignment and understanding.

Theoretical calculations have been used to support the interpretation of UV-vis, excitation, and emission spectra of this compound. nih.gov By calculating the electronic transitions and their corresponding energies and intensities, researchers can correlate the observed spectral features with specific electronic excitations within the molecule.

The prediction of vibrational spectra (infrared and Raman) is another area where computational chemistry excels. By calculating the harmonic vibrational frequencies and their intensities, it is possible to generate a theoretical spectrum that can be compared with experimental data. This comparison helps in the assignment of vibrational modes to specific molecular motions. For many organic molecules, methods like DFT have been shown to provide vibrational frequencies that are in good agreement with experimental values.

| Parameter | Experimental Value | Calculated Value | Method |

|---|---|---|---|

| λAbs (nm) | 318 | - | - |

| λEm (nm) | 336 | - | - |

| Quantum Yield (Φf) | 0.83 | - | - |

Data sourced from a photophysical study by Jakab et al. nih.gov Note: Specific calculated values for absorption and emission maxima were not provided in the cited text, but the study mentions that high-level quantum chemical calculations supported the experimental findings.

Future Research Perspectives and Emerging Applications in Advanced Organic Chemistry

Design and Synthesis of Complex Organic Molecules as Building Blocks

The isothiocyanate groups of 1,5-diisothiocyanatonaphthalene are highly electrophilic and readily undergo nucleophilic addition reactions with a variety of nucleophiles, most notably primary and secondary amines, to form thiourea (B124793) derivatives. This reactivity provides a straightforward and efficient method for the synthesis of more complex organic molecules. By reacting this compound with diamines, for example, chemists can construct macrocyclic compounds containing the naphthalene (B1677914) unit. These macrocycles can be designed with specific cavity sizes and functionalities, making them attractive candidates for host-guest chemistry and the development of molecular sensors.

The synthesis of bis-thiourea derivatives from this compound and various amines is a well-established method for creating intricate molecular architectures. researchgate.net This approach allows for the introduction of a wide range of functional groups, depending on the choice of the amine, thereby tuning the properties of the final molecule.

Development of Functional Materials Beyond Traditional Polymers

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of novel polymers, particularly polythioureas. These polymers, which incorporate the rigid naphthalene unit and the polar thiourea linkages, can exhibit unique thermal and mechanical properties. The aromatic naphthalene core contributes to the rigidity and thermal stability of the polymer backbone, while the thiourea groups can participate in hydrogen bonding, leading to strong intermolecular interactions and potentially self-healing properties. researchgate.net

Furthermore, the electron-withdrawing nature of the isothiocyanate groups, coupled with the planar and π-conjugated naphthalene system, makes this compound and its derivatives promising candidates for n-type semiconductor materials. researchgate.netnih.gov These materials are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the structure of the polymer by choosing different diamine co-monomers allows for the fine-tuning of the material's electronic properties. bohrium.com

Applications in Catalyst Design and Ligand Development

The nitrogen and sulfur atoms in the isothiocyanate groups, and more so in the resulting thiourea derivatives, can act as coordination sites for metal ions. This opens up the possibility of using this compound as a precursor for the synthesis of novel ligands for catalysis. By reacting the diisothiocyanate with appropriate functionalized amines, polydentate ligands can be created that can chelate to a metal center.

The rigid naphthalene backbone can provide a well-defined steric and electronic environment around the metal, influencing the activity and selectivity of the resulting catalyst. nih.gov For instance, ligands derived from isothiocyanates can be used to synthesize metal complexes with applications in various catalytic transformations. nih.gov While specific catalytic applications of ligands directly derived from this compound are still an emerging area of research, the fundamental principles of ligand design suggest significant potential.

Exploration of Self-Assembly for Non-Biological Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. The unique combination of a rigid aromatic core and reactive functional groups in this compound and its derivatives makes it a compelling building block for the construction of non-biological supramolecular architectures.

Principles of Supramolecular Design Incorporating Naphthalene Diisothiocyanate Scaffolds

The self-assembly of molecules derived from this compound is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The thiourea moieties, formed upon reaction with amines, are excellent hydrogen bond donors and acceptors, capable of forming strong and directional interactions. These hydrogen bonds can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.org

The planar naphthalene core, on the other hand, promotes π-π stacking, where the aromatic rings of adjacent molecules align face-to-face. This interaction further stabilizes the supramolecular assembly and can influence the electronic properties of the resulting material. The interplay between hydrogen bonding and π-π stacking allows for the programmed assembly of complex supramolecular structures. rsc.org

Role in Crystal Engineering and Extended Networks

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. nih.gov The predictable and directional nature of the interactions involving thiourea groups and naphthalene rings makes derivatives of this compound valuable components in this field.

By carefully selecting the amine counterparts, it is possible to control the crystal packing of the resulting bis-thiourea derivatives, leading to the formation of specific crystalline networks. For example, the use of chiral amines can introduce chirality into the crystal structure, which is of interest for applications in enantioselective separations and catalysis. While the crystal structure of this compound itself is not extensively studied, the structures of its thiourea adducts provide valuable insights into the non-covalent interactions that govern their assembly. researchgate.net

Development of Chemical Probes and Sensors Based on Isothiocyanate Reactivity

The high reactivity of the isothiocyanate group towards nucleophiles forms the basis for the development of chemical probes and sensors. A fluorescent dye can be attached to the naphthalene backbone, and the interaction of the isothiocyanate groups with a specific analyte can lead to a change in the fluorescence properties of the molecule.

For instance, the reaction of an isothiocyanate with an amine-containing analyte can lead to the formation of a thiourea, which may alter the electronic environment of the fluorophore and thus its emission spectrum. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of various analytes, including metal ions and biologically important molecules. nih.govnih.govresearchgate.net The rigid naphthalene scaffold provides a stable platform for the fluorescent reporter, while the isothiocyanate groups act as the reactive sites for analyte recognition.

Q & A

Q. What safety protocols should be followed when handling 1,5-Diisothiocyanatonaphthalene in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound in airtight containers at room temperature (10–30°C) away from incompatible materials like strong oxidizers. In case of skin contact, wash immediately with soap and water, and consult a physician . Safety Data Sheets (SDS) from suppliers like TCI America emphasize its skin/eye irritation hazards (Category 2) and recommend dry powder or CO₂ for fire suppression .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, Cortes-García et al. synthesized 1,5-disubstituted tetrazole (DS-T) variants by modifying the R2 group (Figure 3 in ). Protonation states were calculated using Chemicalize software, and 3D structures were optimized in MDL format for docking studies . Purification typically involves column chromatography, with purity verified by HPLC (>98% by TCI America standards) .

Q. How can researchers validate the binding affinity of 1,5-DS-T ligands to target proteins like ABL kinase?

- Methodological Answer : Use molecular docking software (e.g., Autodock4 or Autodock Vina) with Lamarckian genetic algorithms to predict binding modes. Compare predicted Ki values (in nM ranges) with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate docking accuracy by calculating RMSD values against crystal structures (e.g., PDB codes 4TWP and 2HZI) .

Advanced Research Questions

Q. How do halogen interactions influence the binding stability of 1,5-DS-T ligands with ABL kinase?

- Methodological Answer : Halogen atoms (e.g., Cl, Br) in 1,5-DS-T ligands form σ-hole interactions with kinase backbone carbonyl groups, enhancing binding affinity. Use quantum mechanics/molecular mechanics (QM/MM) simulations to map electrostatic potentials and validate interactions via GMBSA scoring. Evidence from Cortes-García et al. shows that replacing R2 substituents with halogens improves predicted Ki values by 20–40% .

Q. What experimental strategies address discrepancies between computational docking results and in vitro activity data for 1,5-DS-T compounds?

- Methodological Answer : Perform free-energy perturbation (FEP) calculations to account for solvation effects and protein flexibility. Cross-validate docking poses with NMR spectroscopy or X-ray crystallography. For example, if a compound shows high in silico affinity but low cellular activity, assess membrane permeability via Caco-2 assays or modify substituents to reduce logP values .

Q. How can researchers optimize 1,5-DS-T derivatives to overcome T315I mutation-mediated resistance in ABL kinase?

- Methodological Answer : Design analogs with bulkier substituents (e.g., isopropyl groups) to occupy the hydrophobic pocket altered by the T315I mutation. Use alanine scanning mutagenesis to identify critical residues for binding. Cortes-García et al. identified eight DS-T compounds with <100 nM IC₅₀ against T315I mutants by introducing steric hindrance at the R1 position .

Data Analysis & Contradiction Management

Q. How should researchers reconcile variations in reported toxicity profiles of this compound across SDS sources?

- Methodological Answer : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. TCI America) and prioritize peer-reviewed toxicology studies. For example, while TCI America reports acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), independent studies may show higher sensitivity. Perform Ames tests or zebrafish embryo assays to assess genotoxicity and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.